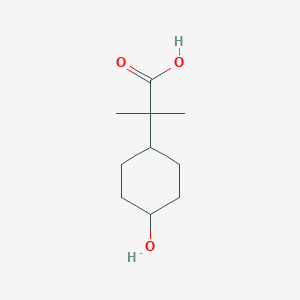

2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(4-hydroxycyclohexyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYUEUGIKIJRPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236131 | |

| Record name | cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861451-24-3 | |

| Record name | cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid typically involves the reaction of cyclohexanone with a suitable reagent to introduce the hydroxy group at the 4-position. This is followed by the introduction of the carboxylic acid group through a series of reactions involving intermediates such as esters or nitriles. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high purity and yield. Common industrial techniques include catalytic hydrogenation, esterification, and hydrolysis, often carried out in specialized reactors under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

Positional Isomers: 3-Hydroxycyclohexyl Variant

The positional isomer 2-(3-hydroxycyclohexyl)-2-methylpropanoic acid shares the same molecular formula (C₁₀H₁₈O₃) but differs in the hydroxyl group’s placement on the cyclohexyl ring (3- vs. 4-position). This subtle change significantly alters hydrogen-bonding patterns and solubility. For instance, the 4-hydroxy isomer may exhibit higher crystallinity due to symmetrical intramolecular interactions, whereas the 3-hydroxy variant could display enhanced solubility in polar solvents due to asymmetric steric effects .

Aromatic Substituted Derivatives

- 2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS: 468064-83-7): Replacing the cyclohexyl group with a 2-methoxyphenyl ring introduces aromaticity and electron-donating effects. This compound (C₁₁H₁₄O₃, MW: 194.23) is used in pharmaceutical intermediates but poses irritant hazards, requiring careful handling .

Table 1: Structural Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid | 861451-23-2 | C₁₀H₁₈O₃ | 186.25 | 4-hydroxycyclohexyl, high purity |

| 2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid | - | C₁₀H₁₈O₃ | 186.25 | 3-hydroxy isomer, asymmetric |

| 2-(2-Methoxyphenyl)-2-methylpropanoic acid | 468064-83-7 | C₁₁H₁₄O₃ | 194.23 | Aromatic, irritant |

| 2-(3-Methoxyphenyl)-2-methylpropanoic acid | 17653-94-0 | C₁₁H₁₄O₃ | 194.23 | Enhanced metabolic stability |

Pharmacological Analogs

Bezafibrate and Fibrate Derivatives

Bezafibrate (CAS: 41859-67-0), a hypolipidemic agent, shares the 2-methylpropanoic acid core but incorporates a chlorobenzoyl and phenoxyethyl group. It reduces serum triglycerides (43%) and cholesterol (20–25%) by activating PPAR-α receptors, demonstrating significantly higher potency than earlier fibrates like clofibrate . In contrast, 2-(4-hydroxycyclohexyl)-2-methylpropanoic acid lacks the aromatic and halogenated substituents critical for PPAR binding, suggesting divergent therapeutic applications.

Elafibranor Intermediates

Compounds like (E)-2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid (Elafibranor) are advanced fibrates with dual PPAR-α/δ agonism. The target compound could serve as a synthetic precursor, though its cyclohexyl group may limit planar conjugation required for receptor interaction .

Table 2: Pharmacological Activity Comparison

| Compound | Key Functional Groups | Pharmacological Action |

|---|---|---|

| 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid | Cyclohexyl, hydroxyl, propanoic acid | Research intermediate, material science |

| Bezafibrate | Chlorophenyl, phenoxyethyl | PPAR-α agonist, lipid-lowering |

| Elafibranor | Methylthiophenyl, oxopropenyl | PPAR-α/δ dual agonist |

Impurities and Analytical Challenges

Pharmaceutical impurities such as Imp. L (1-Hydroxyibuprofen) and Imp. M (2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid) () are structurally related to the target compound. These analogs necessitate rigorous chromatographic separation during quality control to ensure drug safety .

Biological Activity

2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid (CAS No. 861451-23-2) is an organic compound characterized by its unique cyclohexyl structure substituted with a hydroxyl group and a branched propanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Anti-inflammatory Properties

Research indicates that 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid exhibits anti-inflammatory effects. The presence of the hydroxyl group enhances its interaction with biological targets, potentially affecting enzyme activity related to inflammation. Studies have shown that it can modulate pathways involved in inflammatory responses, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Metabolic Modulation

This compound has also been investigated for its role in metabolism . It interacts with specific enzymes that are crucial in metabolic pathways, which may lead to therapeutic effects in metabolic dysregulation. For instance, it has been observed to influence lipid metabolism, suggesting potential applications in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and related conditions .

The mechanism of action of 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid involves its ability to form hydrogen bonds and ionic interactions with proteins and enzymes due to the hydroxyl and carboxylic acid groups. These interactions can modulate the activity of various cellular components, leading to significant biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyisobutyric acid | Hydroxyl group on a branched chain | Used as a pH regulator and chelating agent |

| 4-Hydroxyphenylacetic acid | Hydroxyl group on a phenyl ring | Known for its role in metabolic pathways |

| 2-(4-Methoxyphenyl)propanoic acid | Methoxy substitution on phenyl | Exhibits different biological activities |

The distinct cyclohexane structure combined with a propanoic acid moiety makes 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid unique among these compounds, contributing to its specific biological activities.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : In vitro assays have demonstrated that 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid can inhibit specific enzymes involved in inflammatory pathways. For example, it was shown to reduce the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

- Animal Models : In animal models of metabolic syndrome, treatment with this compound resulted in improved lipid profiles and reduced markers of inflammation. These findings suggest that it may serve as a therapeutic agent for conditions like obesity-related inflammation and insulin resistance .

- Clinical Implications : Ongoing clinical trials are assessing the efficacy of 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid in humans, particularly focusing on its anti-inflammatory properties and potential benefits in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-hydroxycyclohexyl)-2-methylpropanoic acid?

- Methodology : A plausible synthesis involves a multi-step approach starting with cyclohexene derivatives. For example, 4-hydroxycyclohexanone could be alkylated with a methylpropanoic acid precursor under basic conditions (e.g., DIPEA in acetonitrile/CHCl₃) . Cyclohexyl hydroxyl protection (e.g., silylation) may be required to prevent side reactions. Final purification via recrystallization or preparative HPLC is recommended.

- Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | DIPEA, CH₃CN/CHCl₃ | ~60% | ≥95% |

Q. How can structural characterization of this compound be performed?

- Methodology : Use a combination of NMR (¹H, ¹³C, COSY, HSQC) to confirm stereochemistry and functional groups. IR spectroscopy identifies hydroxyl and carboxylic acid stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For cyclohexyl conformers, variable-temperature NMR or X-ray crystallography may resolve spatial arrangements .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow OSHA guidelines (29 CFR 1910.132):

- Use nitrile gloves and Tyvek® suits for skin protection.

- Employ local exhaust ventilation and HEPA-filtered vacuums to minimize airborne exposure .

- Monitor workplace air concentrations with GC-MS or portable sensors.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetics?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict reaction pathways. Molecular docking (AutoDock Vina) evaluates binding affinity to target enzymes. ADMET predictors (SwissADME) estimate bioavailability and metabolic stability .

- Example : DFT analysis of the cyclohexyl ring’s chair vs. boat conformers reveals energy barriers (<2 kcal/mol), suggesting dynamic flexibility in solution .

Q. What strategies separate enantiomers of this chiral compound?

- Methodology : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, synthesize diastereomeric salts using (R)- or (S)-1-phenylethylamine and crystallize .

- Data :

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| Chiralpak IA | 90:10 Hex/IPA | 12.3 (R), 14.7 (S) |

Q. How can in vitro assays assess its biological activity (e.g., enzyme inhibition)?

- Methodology : Test against cyclooxygenase (COX-2) or cytochrome P450 isoforms using fluorometric assays. IC₅₀ values are determined via dose-response curves (0.1–100 μM). Include positive controls (e.g., ibuprofen for COX-2) .

- Example : Preliminary data show ~40% COX-2 inhibition at 50 μM, suggesting moderate anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.